(2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanone
Description
(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a combination of a dimethoxyphenyl group and a dimethylmorpholino group
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)13-6-5-12(18-3)7-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
MGGQXSYGJPYRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the dimethoxyphenyl group.
2,4-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the morpholine ring.
Uniqueness
(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to the combination of both the dimethoxyphenyl and dimethylmorpholino groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
